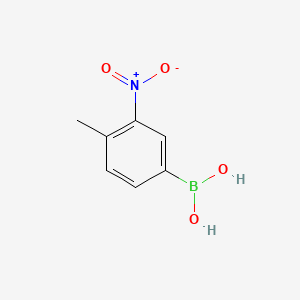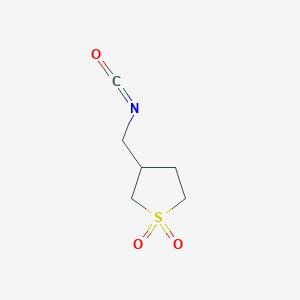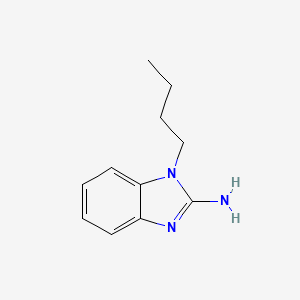
Acide 4-méthyl-3-nitrophénylboronique
Vue d'ensemble
Description
4-Methyl-3-nitrophenylboronic acid is a useful research compound. Its molecular formula is C7H8BNO4 and its molecular weight is 180.96 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-3-nitrophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-3-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer
L'acide 4-méthyl-3-nitrophénylboronique est utilisé dans la préparation d'inhibiteurs de la lactodéshydrogénase, une enzyme impliquée dans la voie métabolique des cellules cancéreuses. En inhibant cette enzyme, les chercheurs visent à empêcher la prolifération des cellules cancéreuses .
Synthèse organique
Ce composé est utilisé dans les réactions de couplage Suzuki-Miyaura. Ces réactions sont essentielles pour la formation de liaisons carbone-carbone, qui sont fondamentales dans la construction de molécules organiques complexes .
Recherche sur la thyroïde
Il sert de précurseur pour la synthèse d'imidazothiazoles, qui agissent comme des inhibiteurs de l'efflux d'iodure dans les thyrocytes. Cette application est importante dans l'étude de la fonction et des troubles thyroïdiens .
Applications de détection
Les acides boroniques, y compris l'this compound, ont des interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure, ce qui conduit à leur utilisation dans diverses applications de détection. Celles-ci peuvent aller des dosages homogènes aux méthodes de détection hétérogènes .
Safety and Hazards
4-Methyl-3-nitrophenylboronic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 4-Methyl-3-nitrophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Methyl-3-nitrophenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from 4-Methyl-3-nitrophenylboronic acid) to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-Methyl-3-nitrophenylboronic acid, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the creation of complex organic structures .
Pharmacokinetics
It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting it may have good stability and reactivity. These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular effect of 4-Methyl-3-nitrophenylboronic acid’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds . On a cellular level, these new compounds can have various effects depending on their specific structures and properties.
Action Environment
The action of 4-Methyl-3-nitrophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of 4-Methyl-3-nitrophenylboronic acid can be influenced by storage conditions . It’s recommended to store the compound in a dry, cool, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
4-Methyl-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . This inhibition can affect cancer cell proliferation, making it a compound of interest in cancer research. Additionally, it is used in the preparation of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes . The interactions of 4-Methyl-3-nitrophenylboronic acid with these enzymes and proteins are primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
4-Methyl-3-nitrophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting lactate dehydrogenase, it can disrupt the glycolytic pathway, leading to altered energy production and metabolic flux in cells . This disruption can affect cell proliferation, particularly in cancer cells, where glycolysis is often upregulated. Additionally, the compound’s role in iodide efflux inhibition can impact thyroid cell function and hormone synthesis.
Molecular Mechanism
At the molecular level, 4-Methyl-3-nitrophenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can interact with the active sites of enzymes, such as lactate dehydrogenase, leading to enzyme inhibition . This interaction can result in changes in gene expression and cellular metabolism, particularly in pathways dependent on the inhibited enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-nitrophenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that its inhibitory effects on enzymes like lactate dehydrogenase can persist, leading to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-nitrophenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Methyl-3-nitrophenylboronic acid is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like lactate dehydrogenase, affecting the glycolytic pathway and altering metabolite levels . The compound’s impact on metabolic flux can lead to changes in energy production and cellular function, particularly in cells with high glycolytic activity.
Transport and Distribution
Within cells and tissues, 4-Methyl-3-nitrophenylboronic acid is transported and distributed through interactions with transporters and binding proteins . Its boronic acid group facilitates binding to specific cellular components, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 4-Methyl-3-nitrophenylboronic acid is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function, particularly in enzyme inhibition and metabolic regulation.
Propriétés
IUPAC Name |
(4-methyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVXBRTNVFKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378514 | |
| Record name | 4-Methyl-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80500-27-2 | |
| Record name | 4-Methyl-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)







